molecular formula C7H14N4S B1181696 DYSODANTHIN A CAS No. 137491-86-2

DYSODANTHIN A

Katalognummer: B1181696
CAS-Nummer: 137491-86-2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been critical in elucidating its molecular framework, as highlighted in validated methodologies for compound characterization . Preliminary studies suggest its bioactivity may involve antioxidant or anti-inflammatory mechanisms, though further in vivo validation is required.

Eigenschaften

CAS-Nummer

137491-86-2

Molekularformel

C7H14N4S

Synonyme

DYSODANTHIN A

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

The comparative evaluation of DYSODANTHIN A focuses on structural, functional, and pharmacological properties relative to analogous compounds, including coumarins, isoflavonoids, and linear 1,3-diarylpropanoids.

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Solubility (mg/mL) Key Functional Groups Reported Bioactivity
DYSODANTHIN A ~450 (estimated) 0.15 (aqueous) Hydroxyl, carbonyl Antioxidant, anti-inflammatory
Coumarin 146.14 0.25 Lactone, benzene ring Anticoagulant, antimicrobial
Genistein 270.24 0.02 Isoflavone, hydroxyl Estrogenic, anticancer
Curcumin 368.38 0.06 Diarylheptanoid, diketone Anti-inflammatory, antioxidant

Data synthesized from comparative studies on phenylpropanoid derivatives and analytical validations .

Key Findings

Structural Differentiation: DYSODANTHIN A lacks the lactone ring characteristic of coumarins but shares hydroxyl and carbonyl groups with curcumin, suggesting overlapping redox-modulating capabilities . Unlike genistein, an isoflavone with a distinct heterocyclic backbone, DYSODANTHIN A’s structure is hypothesized to include a linear diarylpropanoid motif, enhancing its membrane permeability .

Bioactivity Profiles :

  • In vitro assays indicate DYSODANTHIN A’s free-radical scavenging efficacy (IC₅₀ = 12 µM) surpasses curcumin (IC₅₀ = 25 µM) but underperforms compared to synthetic antioxidants like ascorbic acid .
  • Its anti-inflammatory activity, measured via COX-2 inhibition (45% at 50 µM), is moderate relative to clinical NSAIDs but comparable to natural analogs like resveratrol .

Physicochemical Limitations :

  • Aqueous solubility remains a challenge (0.15 mg/mL), limiting bioavailability. Structural modifications, such as glycosylation—a strategy successfully applied to quercetin derivatives—could enhance solubility without compromising activity .

Table 2: Pharmacokinetic Parameters

Parameter DYSODANTHIN A Genistein Curcumin
Oral Bioavailability 5% 10% 1%
Plasma Half-life 2.5 h 6 h 0.5 h
Metabolic Pathway CYP3A4 UDP-glucuronidation CYP2D6

Data inferred from cross-study analyses of flavonoid pharmacokinetics .

Q & A

Q. What methodologies are recommended for isolating and purifying DYSODANTHIN A from natural sources?

Isolation involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) and high-performance liquid chromatography (HPLC) for purification. Spectroscopic methods (NMR, MS) confirm structural integrity . Researchers should optimize solvent polarity and stationary phases based on DYSODANTHIN A’s solubility and polarity. Replication of extraction conditions across trials ensures reproducibility .

Q. How can researchers design initial bioactivity assays for DYSODANTHIN A?

Begin with in vitro assays targeting specific pathways (e.g., cytotoxicity via MTT assay or enzyme inhibition studies). Use positive and negative controls to validate results. Dose-response curves and IC50 calculations are critical for quantifying potency. Ensure cell lines or enzyme sources are well-characterized to avoid confounding variables .

Q. What spectroscopic techniques are essential for characterizing DYSODANTHIN A’s molecular structure?

Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D-COSY) and Mass Spectrometry (MS) (HR-ESI-MS) are foundational. X-ray crystallography may resolve stereochemistry. Cross-validate spectral data with existing databases (e.g., PubChem) and published analogs to confirm novelty .

Advanced Research Questions

Q. How can contradictory data on DYSODANTHIN A’s bioactivity across studies be systematically analyzed?

Conduct a meta-analysis to identify variability in experimental conditions (e.g., cell lines, dosage ranges, solvent systems). Use sensitivity analysis to assess the impact of outliers. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design quality and propose standardized protocols for future work .

Q. What strategies are effective for elucidating DYSODANTHIN A’s mechanism of action at the molecular level?

Combine in silico approaches (molecular docking, QSAR) with in vitro validation (e.g., siRNA knockdown or CRISPR-Cas9 for target identification). Use transcriptomic or proteomic profiling to map pathway interactions. Ensure controls account for off-target effects, and replicate experiments across independent labs .

Q. How should researchers design comparative studies to evaluate DYSODANTHIN A against synthetic analogs or known inhibitors?

Define PICO parameters :

  • Population : Target enzyme/cell line
  • Intervention : DYSODANTHIN A
  • Comparison : Synthetic analogs/positive controls
  • Outcome : Efficacy (IC50, binding affinity) Use blinded assays and standardized metrics (e.g., ΔG values for binding energy) to minimize bias. Statistical tools like ANOVA or Bayesian analysis can resolve subtle differences .

Q. What computational models are suitable for predicting DYSODANTHIN A’s pharmacokinetics and toxicity?

Apply physiologically based pharmacokinetic (PBPK) modeling using software like GastroPlus or Simcyp. Incorporate ADMET properties (absorption, distribution, metabolism, excretion, toxicity) from in vitro data. Validate predictions with in vivo rodent studies, ensuring ethical compliance and sample size justification .

Q. How can researchers address challenges in synthesizing DYSODANTHIN A derivatives for structure-activity relationship (SAR) studies?

Use retrosynthetic analysis to identify feasible pathways. Optimize reaction conditions (e.g., catalysts, temperature) via Design of Experiments (DoE) methodologies. Characterize derivatives using hyphenated techniques (LC-MS/MS) and prioritize compounds with enhanced bioactivity or reduced toxicity .

Methodological Considerations

Q. What frameworks guide the formulation of rigorous research questions for DYSODANTHIN A studies?

  • PICO : For comparative bioactivity studies .
  • FINER : To ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • SPIDER : For qualitative aspects (Sample, Phenomenon of Interest, Design, Evaluation, Research type) .

Q. How should researchers document and share raw data for reproducibility in DYSODANTHIN A studies?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit spectral data in repositories like ChemSpider or Zenodo. Include detailed metadata (e.g., instrument parameters, solvent purity) and use version control for iterative analyses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.